molecular formula C12H14O3 B8797900 4-(3,4-Dimethoxyphenyl)but-3-en-2-one

4-(3,4-Dimethoxyphenyl)but-3-en-2-one

Cat. No. B8797900
M. Wt: 206.24 g/mol
InChI Key: XUYBNDHXZMIALN-UHFFFAOYSA-N
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Patent
US08524744B2

Procedure details

To a solution of 3, 4-dimethoxybenzaldehyde (8.31 g, 50 mmol) in acetone (25 ml) and 95% ethanol (25 ml) was added water (200 ml) under stirring. During this time white precipitated solid was formed, and 10% sodium hydroxide aqueous solution (40 ml) was added dropwise under stirring below 10° C. Then the reaction mixture was stirred for 24 hr at room temperature, after the reaction completed, the reaction mixture was neutralized with 6N hydrochloric acid to adjust pH=7.0, the prepicitated yellow solid was collected by filtration and washed with ethanol, dried , then recrystallized from 95% ethanol to give 4.16 g of a pale yellow crystal, mp: 78-80° C., yield: 17.75%.
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
17.75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.O.[OH-].[Na+].Cl.[CH3:17][C:18]([CH3:20])=[O:19]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:17][C:18](=[O:19])[CH3:20])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
8.31 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During this time white precipitated solid
CUSTOM
Type
CUSTOM
Details
was formed
STIRRING
Type
STIRRING
Details
under stirring below 10° C
STIRRING
Type
STIRRING
Details
Then the reaction mixture was stirred for 24 hr at room temperature
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the prepicitated yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: PERCENTYIELD 17.75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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